MACC possesses a CAS registry number (824937-45-3), indicating it's a registered compound. However, a search on scientific databases like PubChem [] and scholarly resources did not yield any substantial research publications mentioning its applications.
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, with the chemical formula C₁₁H₁₃NO₂ and a CAS registry number of 824937-45-3, is a small organic compound characterized by a cyclopropane ring and an attached amine group. The cyclopropane structure contributes to the compound's unique properties due to its inherent ring strain, which can enhance its reactivity in various
An example reaction is as follows:
The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate typically involves several steps:
These methods highlight its synthetic versatility and potential for modification .
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate finds applications primarily in research settings:
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate shares structural similarities with several other compounds. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate | Similar cyclopropane structure | Different position of amino group affects reactivity |
1-(4-Aminophenyl)-cyclopropanecarboxylic acid | Contains a carboxylic acid instead of ester | Potentially more polar due to the carboxylic acid |
N-(4-Aminophenyl)cyclopropanecarboxamide | Amide instead of ester linkage | May exhibit different solubility and reactivity |
These compounds highlight the versatility within this class of molecules while emphasizing the unique attributes of methyl 1-(4-aminophenyl)cyclopropanecarboxylate due to its specific functional groups and structural arrangement .